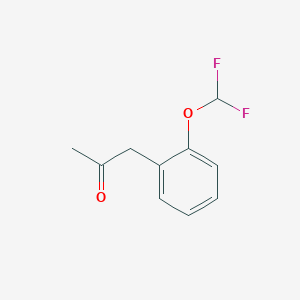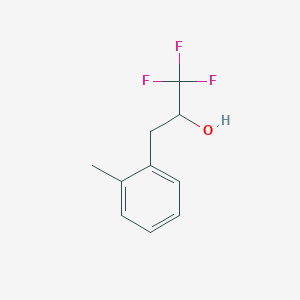
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Cyclohexane Derivative Preparation:
Hydroxyacetic Acid Introduction: The hydroxyacetic acid moiety can be introduced via a multi-step process involving the oxidation of a suitable precursor, such as a hydroxyethyl derivative, followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3,3-Dimethylcyclohexyl)-2-chloroacetic acid.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid: Similar structure but with a carbonyl group instead of a hydroxy group.
2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a cyclohexane ring and a hydroxyacetic acid moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2)5-3-4-7(6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Clave InChI |
WHBBJTXLKMPXJP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)C(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)








![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B13609056.png)
